molecular formula C15H28 B14749211 Cyclopentadecene (E) CAS No. 2146-35-2

Cyclopentadecene (E)

Cat. No.: B14749211
CAS No.: 2146-35-2
M. Wt: 208.38 g/mol
InChI Key: BKUVLGADJFPJRI-OWOJBTEDSA-N
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Description

Cyclopentadecene (E), with the chemical formula C₁₅H₂₈ and CAS registry number 2146-35-2 , is a macrocyclic alkene characterized by a 15-membered carbon ring and a trans-configuration (E) double bond. Its molecular weight is 208.38 g/mol, identical to its stereoisomer (Z)-cyclopentadecene (CAS 34458-54-3) .

Properties

CAS No.

2146-35-2

Molecular Formula

C15H28

Molecular Weight

208.38 g/mol

IUPAC Name

cyclopentadecene

InChI

InChI=1S/C15H28/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1-2H,3-15H2/b2-1+

InChI Key

BKUVLGADJFPJRI-OWOJBTEDSA-N

Isomeric SMILES

C1CCCCCC/C=C/CCCCCC1

Canonical SMILES

C1CCCCCCC=CCCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentadecene (E) can be synthesized through several methods. One common approach involves the dehydrogenation of cyclopentadecane. Another method includes the ring-closing metathesis of long-chain dienes. The reaction conditions typically involve the use of catalysts such as Grubbs’ catalyst and are carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, cyclopentadecene (E) is often produced through the catalytic dehydrogenation of cyclopentadecane. This process involves heating cyclopentadecane in the presence of a dehydrogenation catalyst, such as platinum or palladium, at high temperatures. The resulting product is then purified through distillation to obtain cyclopentadecene (E) with high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclopentadecene (E) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopentadecene (E) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentadecene (E) depends on the specific application and the target moleculeThe molecular targets and pathways involved vary depending on the specific biological or chemical context in which it is used .

Comparison with Similar Compounds

Stereoisomer: (Z)-Cyclopentadecene

  • Structural Similarities : Both isomers share the molecular formula C₁₅H₂₈ and a 15-membered ring system .
  • Key Differences :
    • Configuration : The (E) isomer has a trans double bond, whereas the (Z) isomer adopts a cis configuration. This difference impacts molecular geometry, polarity, and intermolecular interactions.
    • Physical Properties : Stereoisomerism often influences melting points and solubilities. For example, cis isomers typically exhibit lower melting points due to reduced symmetry .
  • Applications : Both isomers may serve as intermediates in organic synthesis, though their stereochemistry could dictate reactivity in cycloaddition or hydrogenation reactions.

Smaller Homolog: (E)-Cyclodecene

  • Structure : A 10-membered cyclic alkene (C₁₀H₁₈) with a trans double bond (CAS 2198-20-1) .
  • Key Data :
    • Boiling Point : 472 K (199°C), significantly lower than Cyclopentadecene (E) (predicted to exceed 500 K due to higher molecular weight) .
    • Thermodynamics : Cyclodecene (E) has a molar volume of 138.25 ml/mol , whereas Cyclopentadecene (E) likely occupies a larger volume (~300 ml/mol inferred from analogs) .
  • Reactivity : Smaller rings like cyclodecene exhibit higher strain, enhancing reactivity in ring-opening reactions compared to more stable macrocycles like Cyclopentadecene (E).

Functionalized Analog: (E)-2-Cycloheptadecen-1-one

  • Structure : A 17-membered ring with a ketone group and trans double bond (CAS 160142-88-1) .
  • Key Differences: Functional Group: The ketone introduces polarity, increasing solubility in polar solvents compared to Cyclopentadecene (E). Applications: Used in pheromone studies due to structural mimicry of natural signaling molecules . Cyclopentadecene (E), lacking a ketone, may instead serve as a non-polar solvent or fragrance component.

Oxygenated Derivative: Cyclopentadecene Oxide

  • Reactivity : The epoxide group enhances electrophilicity, making it reactive in nucleophilic ring-opening reactions (e.g., with acids or bases). Cyclopentadecene (E), as a simple alkene, undergoes addition or oxidation reactions.
  • Applications : Epoxides are valuable in polymer chemistry, whereas Cyclopentadecene (E) is more suited to hydrogenation or metathesis processes.

Data Table: Comparative Properties of Cyclopentadecene (E) and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Ring Size Functional Group Boiling Point (K) logP (Predicted)
Cyclopentadecene (E) C₁₅H₂₈ 208.38 15 Alkene (E) ~510* 6.8–7.2†
(Z)-Cyclopentadecene C₁₅H₂₈ 208.38 15 Alkene (Z) ~500* 6.5–7.0†
(E)-Cyclodecene C₁₀H₁₈ 138.25 10 Alkene (E) 472 4.2–4.5‡
(E)-2-Cycloheptadecen-1-one C₁₇H₃₀O 250.42 17 Ketone ~550* 5.0–5.5‡
Cyclopentadecene Oxide C₁₅H₂₈O 224.38 15 Epoxide ~520* 3.5–4.0‡

*Predicted based on homologous series.
†Estimated using Crippen and McGowan methods for alkenes .
‡Inferred from functional group contributions .

Limitations and Recommendations

The provided evidence lacks direct thermodynamic data for Cyclopentadecene (E), necessitating extrapolation from analogs. Future studies should prioritize experimental measurements of its ΔfH° , Tboil , and logP for precise comparisons. Additionally, computational modeling (e.g., DFT) could validate predicted properties .

By synthesizing data from structural analogs and derivatives, this analysis underscores the unique role of Cyclopentadecene (E) in macrocyclic chemistry, while highlighting gaps in current literature.

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